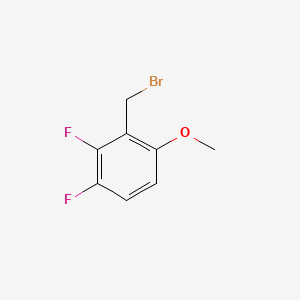

2,3-Difluoro-6-methoxybenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUCRCMGEHPJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407354 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-83-3 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Difluoro-6-methoxybenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 2,3-Difluoro-6-methoxybenzyl bromide, a key building block in the development of novel pharmaceutical agents. The synthesis is presented as a three-step process commencing with the formylation of 3,4-difluoroanisole, followed by the reduction of the resulting aldehyde, and culminating in the bromination of the benzyl alcohol intermediate. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its successful replication and optimization.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a sequential three-step reaction pathway. The process begins with the ortho-formylation of 3,4-difluoroanisole to yield 2,3-Difluoro-6-methoxybenzaldehyde. This intermediate is then subjected to reduction to afford 2,3-Difluoro-6-methoxybenzyl alcohol. The final step involves the conversion of the benzyl alcohol to the desired this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This procedure outlines the ortho-formylation of 3,4-difluoroanisole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Difluoroanisole | 144.11 | 46.8 g | 0.325 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 130 mL | 0.325 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25.0 mL | 0.325 |

| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |

| Hydrochloric Acid (1 M) | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 200 mL | - |

| Brine | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Diethyl Ether | - | - | - |

| Petroleum Ether | - | - | - |

Procedure:

A solution of 3,4-difluoroanisole (46.8 g, 0.325 mol) in anhydrous tetrahydrofuran (200 mL) is cooled to -78 °C under a nitrogen atmosphere. To this solution, n-butyllithium (2.5 M in hexanes, 130 mL, 0.325 mol) is added dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (25.0 mL, 0.325 mol) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C. The reaction is quenched by the slow addition of 1 M hydrochloric acid (200 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 2,3-Difluoro-6-methoxybenzaldehyde | ~95 | 55-57 | 10.35 (s, 1H), 7.20 (m, 1H), 6.95 (m, 1H), 3.90 (s, 3H) |

Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzyl alcohol

This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 2,3-Difluoro-6-methoxybenzaldehyde | 172.13 | 50.0 | 0.290 |

| Sodium Borohydride (NaBH4) | 37.83 | 11.0 | 0.290 |

| Methanol | - | 500 mL | - |

| Water | - | 500 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

| Diethyl Ether | - | - | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

To a solution of 2,3-Difluoro-6-methoxybenzaldehyde (50.0 g, 0.290 mol) in methanol (500 mL) at 0 °C, sodium borohydride (11.0 g, 0.290 mol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (500 mL). The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH ~2 with 1 M hydrochloric acid. The mixture is then extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,3-Difluoro-6-methoxybenzyl alcohol as a solid, which can be used in the next step without further purification.

Quantitative Data:

| Product | Yield (%) | Physical State |

| 2,3-Difluoro-6-methoxybenzyl alcohol | >95 | Solid |

Step 3: Synthesis of this compound

This final step details the bromination of the benzyl alcohol. This protocol is adapted from a similar synthesis of a structural isomer.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 2,3-Difluoro-6-methoxybenzyl alcohol | 174.15 | 45.0 | 0.258 |

| Phosphorus Tribromide (PBr3) | 270.69 | 23.3 | 0.086 |

| Dichloromethane (DCM), anhydrous | - | 500 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 300 mL | - |

| Water | - | 300 mL | - |

| Brine | - | 300 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

To a solution of 2,3-Difluoro-6-methoxybenzyl alcohol (45.0 g, 0.258 mol) in anhydrous dichloromethane (500 mL) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (23.3 g, 0.086 mol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution (300 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water (300 mL) and brine (300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

| Product | Yield (%) | Physical State |

| This compound | ~60-70 (expected) | Oil or low-melting solid |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations, starting from a commercially available substituted anisole and proceeding through key intermediates to the final product.

Caption: Logical flow of the synthetic transformations.

References

A Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Difluoro-6-methoxybenzyl bromide (CAS No: 886501-83-3). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize substituted benzyl halides as key intermediates in the synthesis of complex organic molecules. This guide collates available data on the chemical identity, structural features, and physical properties of the title compound. Where experimental data is not available, predicted values and data from structurally similar isomers are presented to provide context and reasonable estimations. Furthermore, this guide outlines a proposed synthetic route and standard analytical protocols for the characterization and quality control of this compound, supplemented with workflow diagrams for clarity.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. The presence of multiple functional groups—a reactive benzyl bromide moiety, electron-withdrawing fluorine atoms, and an electron-donating methoxy group—makes it a versatile reagent for introducing a difluoro-methoxyphenyl group into a target molecule. Such motifs are of significant interest in medicinal chemistry, as the incorporation of fluorine can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide aims to consolidate the physicochemical information of this compound to aid in its effective handling, reaction planning, and characterization.

Chemical Identity and Structure

The fundamental identification details for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene | [1] |

| CAS Number | 886501-83-3 | |

| Molecular Formula | C₈H₇BrF₂O | [1][2] |

| Synonyms | This compound, 3-(bromomethyl)-1,2-difluoro-4-methoxybenzene | [1] |

The chemical structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms, a methoxy group, and a bromomethyl group. The relative positions of these substituents are critical for the compound's reactivity and its influence on the properties of larger molecules it is incorporated into.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

General Properties

| Property | Value | Notes | Reference |

| Molecular Weight | 237.04 g/mol | Calculated from the molecular formula. | [][4] |

| Monoisotopic Mass | 235.96483 Da | The mass of the molecule with the most abundant isotopes. | [2] |

| Appearance | White to yellow solid | Based on data for similar compounds. | |

| Predicted XlogP | 2.7 | A measure of lipophilicity. | [2] |

Thermal and Physical Properties: A Comparative Overview

Direct experimental values for the melting point, boiling point, and density of this compound are not widely reported. The following table presents data for related isomers to provide an estimated range for these properties.

| Property | This compound | 2,6-Difluoro-4-methoxybenzyl bromide | 3,5-Difluoro-4-methoxybenzyl bromide | 2,6-Difluorobenzyl bromide |

| CAS Number | 886501-83-3 | 94278-68-9 | 706786-42-7 | 85118-00-9 |

| Melting Point (°C) | Data not available | 43-46 | 36.5-42.5 | 52-55 |

| Boiling Point (°C) | Data not available | 210.4 ± 35.0 (Predicted) | Data not available | Data not available |

| Density (g/cm³) | Data not available | 1.566 ± 0.06 (Predicted) | Data not available | Data not available |

| Refractive Index | Data not available | 1.514 (Predicted) | Data not available | Data not available |

References for comparative data:[5][6][7]

Solubility

Specific solubility data for this compound is not available. However, based on its predicted XlogP of 2.7 and the general nature of benzyl halides, its solubility profile can be inferred:

-

Water: Poorly soluble.

-

Organic Solvents: Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

Experimental Protocols

Proposed Synthesis Protocol

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [8]

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.

-

Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring for another 30 minutes at -78 °C.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2,3-difluoro-6-methoxybenzaldehyde.

Step 2: Reduction to 2,3-Difluoro-6-methoxybenzyl alcohol

-

Dissolve the 2,3-difluoro-6-methoxybenzaldehyde in methanol or ethanol and cool the solution in an ice bath (0 °C).

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water or dilute HCl.

-

Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.

Step 3: Bromination to this compound

-

Dissolve the 2,3-difluoro-6-methoxybenzyl alcohol in an anhydrous solvent like dichloromethane (DCM) or diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of phosphorus tribromide (PBr₃) or a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction).

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it into ice-cold water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Analytical Methods: Purity Assessment

The purity of the synthesized this compound should be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Figure 3: General workflow for purity analysis by HPLC.

General HPLC Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid, can be used. A typical gradient might be: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area in the chromatogram. The identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).

Safety and Handling

Benzyl bromides are lachrymatory and corrosive. Appropriate safety precautions must be taken when handling this compound.

-

Engineering Controls: Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air. Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. While some experimental physicochemical data for this specific isomer remain to be reported, this guide provides a solid foundation based on its known chemical identity, predicted properties, and comparative data from related compounds. The proposed synthetic and analytical protocols offer a practical framework for its preparation and quality assessment in a research setting. Adherence to strict safety protocols is mandatory when working with this and related benzyl halides.

References

- 1. 2,6-Difluoro-4-methoxybenzyl bromide | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7BrF2O) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. 2,6-Difluorobenzyl bromide 97 85118-00-9 [sigmaaldrich.com]

- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

"2,3-Difluoro-6-methoxybenzyl bromide CAS number and structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxybenzyl bromide, a key reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, properties, synthesis, and safe handling procedures.

Chemical Identification and Structure

CAS Number: 886501-83-3[1]

IUPAC Name: 3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene[1]

Molecular Formula: C₈H₇BrF₂O[1]

Chemical Structure:

Synonyms:

-

3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Weight | 237.04 g/mol | PubChem |

| Monoisotopic Mass | 235.96483 Da | Predicted |

| XlogP (predicted) | 2.7 | Predicted |

| Boiling Point | ~100-112 °C at 0.5 mmHg | Based on 3-Methoxybenzyl bromide |

| Density | ~1.436 g/mL at 25 °C | Based on 3-Methoxybenzyl bromide[2] |

| Refractive Index | ~1.575 at 20 °C | Based on 3-Methoxybenzyl bromide |

Synthesis and Purification

The synthesis of this compound can be achieved from its corresponding aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde. A general two-step synthetic pathway is proposed below.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

A common method for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde involves the ortho-formylation of 3,4-difluoroanisole.

Experimental Protocol:

-

A solution of lithium diisopropylamide (LDA) is prepared by diluting a commercial 2M solution in THF/n-heptane with dry THF under a nitrogen atmosphere and cooling to -75°C.

-

A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75°C. The mixture is stirred for 1 hour.

-

Dry N,N-dimethylformamide (DMF) is then added slowly, and stirring is continued for a short period at -70°C.

-

The reaction is quenched by the addition of acetic acid and water, and the mixture is allowed to warm to 10°C.

-

The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, dilute aqueous hydrochloric acid, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde.

Bromination of 2,3-Difluoro-6-methoxybenzaldehyde to this compound

The conversion of the benzaldehyde to the benzyl bromide can be achieved through a two-step reduction and bromination sequence.

Conceptual Experimental Protocol:

-

Reduction to Alcohol: The 2,3-difluoro-6-methoxybenzaldehyde is reduced to the corresponding benzyl alcohol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the alcohol is extracted and purified.

-

Bromination of Alcohol: The purified 2,3-difluoro-6-methoxybenzyl alcohol is then converted to the target benzyl bromide. A common method involves reacting the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent such as diethyl ether or dichloromethane, often at reduced temperatures.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, using a non-polar eluent system such as a mixture of ethyl acetate and hexane.

Spectroscopic Data (Predicted)

As experimental spectra are not widely available, predicted spectral data can be a useful tool for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂Br) around 4.5 ppm. The aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methoxy group protons will be a singlet at approximately 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to fluorine exhibiting characteristic C-F coupling. The methoxy carbon will be observed around 56 ppm.

-

Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for structurally related benzyl bromides and the precursor aldehyde, the following precautions should be taken:

-

Hazard Statements: Likely to be corrosive and a lachrymator. May cause severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[3]

-

Precautionary Statements:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear protective gloves, clothing, eye, and face protection.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Applications in Drug Development

Benzyl bromides are versatile alkylating agents used in the synthesis of a wide range of organic molecules. This compound serves as a valuable building block for introducing the 2,3-difluoro-6-methoxybenzyl moiety into target molecules. This functional group can be found in various biologically active compounds and can influence properties such as metabolic stability, binding affinity, and lipophilicity.

A primary application is in the N-alkylation of amines to form secondary or tertiary amines, a common step in the synthesis of many pharmaceutical ingredients.

Experimental Workflow: N-Alkylation of a Primary Amine

The following diagram illustrates a typical experimental workflow for the N-alkylation of a primary amine using this compound.

Caption: General workflow for N-alkylation using this compound.

References

Spectroscopic and Synthetic Profile of 2,3-Difluoro-6-methoxybenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,3-Difluoro-6-methoxybenzyl bromide. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on established principles and data from analogous structures. It also details a reliable synthetic pathway.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from computational models and spectral data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.0 - 7.3 | Multiplet | Aromatic CH |

| ~ 6.8 - 7.0 | Multiplet | Aromatic CH |

| ~ 4.5 - 4.7 | Singlet | -CH₂Br |

| ~ 3.9 | Singlet | -OCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d, JCF) | C-F |

| ~ 145 - 155 (d, JCF) | C-F |

| ~ 125 - 135 | Aromatic C-OCH₃ |

| ~ 115 - 125 | Aromatic CH |

| ~ 110 - 120 | Aromatic CH |

| ~ 105 - 115 | Aromatic C-CH₂Br |

| ~ 55 - 65 | -OCH₃ |

| ~ 30 - 35 | -CH₂Br |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| -130 to -150 | Aromatic C-F |

| -140 to -160 | Aromatic C-F |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 236/238 | [M]⁺ (presence of Br isotopes) |

| 157 | [M-Br]⁺ |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (-OCH₃, -CH₂Br) |

| 1600 - 1450 | Aromatic C=C stretch |

| 1300 - 1200 | C-O stretch (aryl ether) |

| 1200 - 1000 | C-F stretch |

| 700 - 600 | C-Br stretch |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 3,4-difluoroanisole.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This procedure is adapted from established methods for the ortho-lithiation and formylation of substituted anisoles.[1]

Materials:

-

3,4-Difluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

An equimolar amount of n-BuLi is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

-

A solution of 3,4-difluoroanisole in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete ortho-lithiation.

-

An excess of anhydrous DMF is added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 2,3-Difluoro-6-methoxybenzaldehyde.

Step 2: Synthesis of this compound

This is a standard reduction of the aldehyde to an alcohol, followed by bromination.

Sub-step 2a: Reduction to (2,3-Difluoro-6-methoxyphenyl)methanol

Materials:

-

2,3-Difluoro-6-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

2,3-Difluoro-6-methoxybenzaldehyde is dissolved in methanol or ethanol at 0 °C.

-

Sodium borohydride is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and washed with water.

-

The organic layer is dried and concentrated to give the crude (2,3-Difluoro-6-methoxyphenyl)methanol, which can be used in the next step without further purification.

Sub-step 2b: Bromination to this compound

Materials:

-

(2,3-Difluoro-6-methoxyphenyl)methanol

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether or dichloromethane

Procedure (using PBr₃):

-

A solution of (2,3-Difluoro-6-methoxyphenyl)methanol in anhydrous diethyl ether is cooled to 0 °C.

-

Phosphorus tribromide (approximately 0.33 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature until completion.

-

The reaction is carefully quenched with ice-water and extracted with diethyl ether.

-

The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated to yield this compound.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,3-Difluoro-6-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-6-methoxybenzyl bromide is a substituted aromatic electrophile utilized in organic synthesis, particularly as an alkylating agent in the development of complex molecules and potential pharmaceutical intermediates. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring modulates the reactivity of the benzylic bromide, influencing its behavior in nucleophilic substitution reactions. This guide provides a comprehensive overview of the known reactivity, stability, and handling of this compound, based on available literature and data inferred from structurally related molecules. It includes a detailed experimental protocol for a representative reaction, quantitative data, and visualizations to aid in its practical application.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. This data is crucial for its use as a reagent in synthesis.

| Property | Data | Source |

| Molecular Formula | C₈H₇BrF₂O | PubChem |

| Molecular Weight | 237.04 g/mol | PubChem |

| Appearance | Assumed to be a solid or liquid | Supplier Data |

| CAS Number | 886501-83-3 | BOC Sciences[1] |

Chemical Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The benzylic C-Br bond is polarized and susceptible to attack by a wide range of nucleophiles. The substitution pattern on the aromatic ring—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a complex electronic environment that influences the reaction mechanism, which can proceed via Sₙ1 or Sₙ2 pathways depending on the conditions.

Expected Reactivity Profile

-

General Electrophilicity : As a benzyl bromide, it is a potent electrophile used to introduce the 2,3-difluoro-6-methoxybenzyl moiety onto nucleophilic substrates.

-

Reaction with O-Nucleophiles : It readily reacts with phenols and alcohols to form ethers. This is a common application in medicinal chemistry for constructing complex scaffolds.

-

Reaction with N-Nucleophiles : Primary and secondary amines are expected to react to form the corresponding N-alkylated products. Due to the reactivity of benzyl bromides, over-alkylation can be a competing side reaction.[2][3]

-

Reaction with S-Nucleophiles : Thiols are excellent nucleophiles and are expected to react efficiently to form thioethers.[4][5]

Influence of Substituents

The electronic properties of the aromatic ring substituents play a critical role:

-

Fluorine Atoms (at C2, C3) : As highly electronegative atoms, they are strongly electron-withdrawing, which can destabilize a potential benzylic carbocation intermediate, thus favoring an Sₙ2 mechanism.

-

Methoxy Group (at C6) : The methoxy group is electron-donating through resonance, which would stabilize a benzylic carbocation, favoring an Sₙ1 mechanism.

The interplay of these opposing effects dictates the preferred reaction pathway, which can be further influenced by the solvent, temperature, and the nature of the nucleophile.

Logical Flow of a Typical Alkylation Reaction

The following diagram illustrates the general workflow for utilizing this compound as an alkylating agent.

Caption: General workflow for nucleophilic alkylation.

Experimental Protocols

While public data is limited, a detailed protocol for the O-alkylation of a phenol is available from patent literature, providing a concrete example of its application.

Synthesis of 4-(2,3-Difluoro-6-methoxy-benzyloxy)-3-methoxy-benzaldehyde

This procedure demonstrates the use of this compound to alkylate vanillin.

Reaction Scheme:

Caption: O-alkylation of vanillin.

Protocol: A mixture of vanillin (1.52 g, 10 mmol), this compound (2.61 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in 20 mL of dimethylformamide (DMF) was stirred at 80°C for 16 hours. After completion, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. | Time | Yield |

| Vanillin | This compound | K₂CO₃ | DMF | 80°C | 16 h | 92% |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of reactive reagents like benzyl bromides.

General Stability

-

Thermal Stability : Substituted benzyl bromides can be thermally labile. Studies on nitrobenzyl halides, for instance, show that bromide derivatives are less stable than their chloride counterparts.[6] It is recommended to avoid excessive heat.

-

Hydrolytic Stability : Benzyl bromides can be sensitive to moisture, leading to hydrolysis to the corresponding benzyl alcohol. The presence of electron-withdrawing fluorine atoms may influence this sensitivity.

-

Light Sensitivity : While not explicitly documented for this compound, similar halogenated aromatic compounds can be light-sensitive. Storage in amber vials is a standard precaution.

Recommended Storage Conditions

Based on safety data sheets for analogous compounds, the following storage conditions are recommended:

-

Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon) is advisable to prevent degradation from air and moisture.[7]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[7]

Potential Degradation Pathway

The primary degradation pathway is likely hydrolysis, as depicted below.

Caption: Hydrolytic degradation pathway.

Conclusion

This compound is a valuable reagent for introducing a difluoro-methoxyphenyl moiety into organic molecules. Its reactivity is characteristic of a potent benzylic alkylating agent, suitable for reactions with a variety of O-, N-, and S-nucleophiles. The electronic effects of the fluorine and methoxy substituents likely favor Sₙ2-type reactions but can be influenced by reaction conditions. Due to its potential sensitivity to heat, moisture, and air, the compound should be handled with care and stored under cool, dry, and inert conditions to ensure its chemical integrity for synthetic applications. The limited availability of public data underscores the need for careful reaction optimization and characterization by researchers employing this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Fluorinated Benzylating Agents in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated benzyl groups, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the core methodologies for benzylic fluorination, presenting a comparative analysis of common fluorinated benzylating agents, detailed experimental protocols, and insights into the biological impact of these modifications.

Core Concepts in Benzylic Fluorination

The introduction of a fluorine atom at the benzylic position of a molecule can profoundly influence its biological activity.[1][2] This is attributed to the unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[2] These properties can lead to:

-

Blocked Metabolic Pathways: The C-F bond is resistant to enzymatic cleavage, preventing metabolic oxidation at the benzylic position, a common site of drug degradation.[3][4]

-

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms, impacting drug-receptor interactions and solubility.[5]

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to increased potency.[2]

-

Improved Membrane Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

A Comparative Look at Fluorinated Benzylating Agents & Methods

The synthesis of fluorinated benzyl moieties can be broadly categorized into electrophilic and nucleophilic fluorination strategies.[7] Recent advancements have also highlighted the utility of radical-based and photocatalytic methods.[1][8]

Table 1: Comparison of Common Benzylic Fluorination Methods

| Method | Fluorinating Agent(s) | Catalyst/Initiator | Key Advantages | Key Limitations | Typical Yields |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Lewis acids (e.g., ZrCl₄), Transition metals (e.g., Pd, Cu, Fe) | Broad substrate scope, commercially available reagents.[1][9] | Can require harsh conditions, potential for side reactions.[10] | 32-98%[11] |

| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor® | N/A | Effective for deoxyfluorination of benzylic alcohols. | Reagents can be moisture-sensitive and thermally unstable. | Variable |

| Photocatalytic Fluorination | Selectfluor®, NFSI | Organic dyes (e.g., 9-fluorenone, Acr⁺-Mes), Decatungstate photocatalysts | Mild reaction conditions, high functional group tolerance, can be adapted for continuous flow.[1][8][12] | Can require specific light sources and photocatalysts. | Good to excellent[1][12] |

| Copper-Catalyzed C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Copper(I) or Copper(II) salts with ligands (e.g., bathophenanthroline) | Site-selective C-H activation, enables subsequent functionalization.[10][13][14][15][16][17] | Ligand and reaction condition optimization can be crucial for selectivity.[10][14] | Moderate to good[13][14] |

Detailed Experimental Protocols

Copper-Catalyzed Benzylic C-H Fluorination with NFSI

This protocol is adapted from the work of Stahl and colleagues and describes a general procedure for the copper-catalyzed fluorination of a benzylic C-H bond using NFSI.[10][14]

Materials:

-

Substrate with a benzylic C-H bond

-

Copper(I) iodide (CuI)

-

Bathophenanthroline (BPhen)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Lithium carbonate (Li₂CO₃)

-

Chlorobenzene (PhCl), anhydrous

Procedure:

-

In a nitrogen-filled glovebox, add CuI (5 mol %), BPhen (5.5 mol %), NFSI (1.5 equiv), Li₂CO₃ (1.5 equiv), and MeB(OH)₂ (0.2 equiv) to an oven-dried reaction vial equipped with a stir bar.

-

Add the benzylic substrate (1.0 equiv) and anhydrous chlorobenzene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at 45 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica gel, eluting with a suitable organic solvent.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzyl fluoride.

Photocatalytic Benzylic Fluorination with Selectfluor

This protocol is a general representation of a visible-light-mediated benzylic fluorination using an organic photocatalyst.[1]

Materials:

-

Substrate with a benzylic C-H bond

-

Selectfluor®

-

9-Fluorenone (photocatalyst)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To an oven-dried reaction tube, add the benzylic substrate (1.0 equiv), Selectfluor® (1.2 equiv), and 9-fluorenone (10 mol %).

-

Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

-

Seal the tube and place it in front of a visible light source (e.g., a household compact fluorescent lamp).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the fluorinated product.

Visualizing Workflows and Biological Impact

Experimental Workflow: Copper-Catalyzed Benzylic Fluorination

Caption: General workflow for copper-catalyzed benzylic fluorination.

Signaling Pathway Modulation by Fluorinated Drugs

Fluorinated benzylating agents are instrumental in the synthesis of kinase inhibitors used in oncology. For example, drugs targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML) often feature fluorinated moieties to enhance their efficacy.[2][4] The diagram below illustrates a simplified representation of the BCR-ABL signaling pathway and the inhibitory action of such drugs.

Caption: Inhibition of the BCR-ABL pathway by a fluorinated drug.

Conclusion

Fluorinated benzylating agents and the associated synthetic methodologies are indispensable tools in modern drug discovery. The ability to selectively introduce fluorine at the benzylic position allows for the fine-tuning of a molecule's properties to overcome challenges such as metabolic instability and to enhance therapeutic efficacy. The choice of fluorinating agent and method depends on the specific substrate and desired outcome, with photocatalytic and transition-metal-catalyzed approaches offering milder and more selective alternatives to classical methods. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism continues to grow, the development of novel fluorinated benzylating agents and their applications will undoubtedly remain a vibrant area of research.

References

- 1. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 8. Direct photocatalytic fluorination of benzylic C-H bonds with N-fluorobenzenesulfonimide. | Semantic Scholar [semanticscholar.org]

- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 10. Copper-Catalyzed Functionalization of Benzylic C–H Bonds with NFluorobenzenesulfonimide (NFSI): Switch from C–N to C–F Bond Formation Promoted by a Redox Buffer and Brønsted Base - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 12. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]

- 13. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. figshare.com [figshare.com]

- 17. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles [agris.fao.org]

An In-depth Technical Guide to 2,3-Difluoro-6-methoxybenzyl bromide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-6-methoxybenzyl bromide is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and safety information. While a specific historical account of its discovery is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of fluorinated building blocks in organic synthesis. This document outlines a plausible and scientifically supported multi-step synthesis pathway, beginning from commercially available precursors. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to assist researchers in its preparation and application.

Introduction and Historical Context

The development of fluorinated organic molecules has been a significant focus in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. Benzyl bromides, in general, are versatile reagents in organic synthesis, serving as common precursors for the introduction of a benzyl group. The combination of fluorine and methoxy substituents on the benzene ring, as seen in this compound, offers a nuanced tool for fine-tuning the steric and electronic characteristics of target molecules.

While a singular "discovery" of this compound is not readily identifiable in the literature, its utility can be inferred from the development of related fluorinated and methoxy-substituted benzyl halides. These compounds are frequently employed in the synthesis of pharmaceuticals and other functional materials. The preparation of this specific isomer likely arose from the need for precisely substituted aromatic building blocks in multi-step synthetic campaigns.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted, as extensive experimental characterization is not widely published.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O | PubChem[1][2] |

| Molecular Weight | 237.04 g/mol | BOC Sciences[] |

| IUPAC Name | 3-(bromomethyl)-1,2-difluoro-4-methoxybenzene | BOC Sciences[] |

| CAS Number | 886501-83-3 | BOC Sciences[] |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)F)CBr | PubChem[1][2] |

| InChI Key | SVUCRCMGEHPJGQ-UHFFFAOYSA-N | PubChem[1][2] |

| Predicted XlogP | 2.7 | PubChem[1][2] |

| Monoisotopic Mass | 235.96483 Da | PubChem[1][2] |

Proposed Synthesis Pathway

The proposed pathway involves:

-

Formylation of 3,4-difluoroanisole to produce 2,3-Difluoro-6-methoxybenzaldehyde.

-

Reduction of the aldehyde to the corresponding 2,3-Difluoro-6-methoxybenzyl alcohol.

-

Bromination of the alcohol to yield the final product, this compound.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a known procedure for the formylation of 3,4-difluoroanisole.[4]

Materials:

-

3,4-Difluoroanisole

-

Lithium diisopropylamide (LDA) solution (2 M in THF/heptane)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetic acid

-

Diethyl ether

-

Water

-

0.2 N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, a 2 M solution of lithium diisopropylamide in THF/heptane is diluted with anhydrous THF and cooled to -75 °C.

-

A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.

-

Anhydrous N,N-dimethylformamide is then added dropwise, and the reaction is stirred for an additional 10 minutes at -70 °C.

-

The reaction is quenched by the addition of acetic acid and water, and the mixture is allowed to warm to 10 °C.

-

The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by recrystallization from diethyl ether/petroleum ether affords 2,3-difluoro-6-methoxybenzaldehyde.

Synthesis of 2,3-Difluoro-6-methoxybenzyl alcohol (Proposed)

Materials:

-

2,3-Difluoro-6-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Saturated aqueous ammonium chloride

Procedure:

-

2,3-Difluoro-6-methoxybenzaldehyde is dissolved in methanol and cooled to 0 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water, followed by saturated aqueous ammonium chloride.

-

The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,3-Difluoro-6-methoxybenzyl alcohol.

Synthesis of this compound (Proposed)

Materials:

-

2,3-Difluoro-6-methoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether or dichloromethane

Procedure using PBr₃:

-

A solution of 2,3-Difluoro-6-methoxybenzyl alcohol in anhydrous diethyl ether is cooled to 0 °C.

-

Phosphorus tribromide is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with ice-water and extracted with diethyl ether.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give the crude product.

Procedure using CBr₄ and PPh₃ (Appel Reaction):

-

To a solution of 2,3-Difluoro-6-methoxybenzyl alcohol and carbon tetrabromide in dichloromethane at 0 °C, a solution of triphenylphosphine in dichloromethane is added dropwise.

-

The mixture is stirred at room temperature until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of the target compound.

Safety Information

As with all benzyl bromides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable, albeit not extensively documented, building block for organic synthesis. This guide provides a scientifically sound, proposed pathway for its synthesis, based on established chemical transformations. The compiled data and detailed protocols are intended to empower researchers to prepare and utilize this compound in their synthetic endeavors, contributing to the advancement of medicinal chemistry and materials science. Further experimental validation of its properties and reactivity is encouraged to fully elucidate its potential.

References

Exploring Analogs of 2,3-Difluoro-6-methoxybenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential biological activities of analogs derived from 2,3-Difluoro-6-methoxybenzyl bromide. This compound, featuring a fluorinated and methoxy-substituted benzene ring coupled with a reactive benzyl bromide moiety, serves as a versatile scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. This document outlines synthetic strategies for creating a diverse library of analogs, presents data on related compounds to inform analog design, and discusses potential biological pathways these molecules may influence.

Core Compound Profile: this compound

This compound is a substituted aromatic compound with the molecular formula C8H7BrF2O. The presence of two fluorine atoms and a methoxy group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making its derivatives of interest for pharmaceutical research. The benzyl bromide group provides a reactive handle for a variety of nucleophilic substitution reactions.

Physicochemical Properties (Predicted)

| Property | Value | Reference |

| Molecular Formula | C8H7BrF2O | [1] |

| Monoisotopic Mass | 235.96483 Da | [1] |

| XlogP (predicted) | 2.7 | [1] |

| SMILES | COC1=C(C(=C(C=C1)F)F)CBr | [1] |

| InChI | InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 | [1] |

| InChIKey | SVUCRCMGEHPJGQ-UHFFFAOYSA-N | [1] |

Synthetic Pathways for Analog Development

The primary route for generating analogs of this compound involves the nucleophilic substitution of the bromide ion. This allows for the introduction of a wide range of functional groups, leading to the synthesis of ethers, amines, esters, and other derivatives.

Synthesis of Ether Analogs

The Williamson ether synthesis is a robust method for preparing ether analogs. This reaction involves the treatment of an alcohol or a phenol with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a solution of the desired alcohol or phenol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF, or DMSO) at 0 °C, add a strong base (e.g., NaH, KH, or K2CO3, 1.1 eq.) portion-wise.[2]

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

-

The reaction is then stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ether analog.

Logical Workflow for Ether Synthesis

Caption: Williamson ether synthesis workflow.

Synthesis of Amine Analogs

Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia, primary amines, or secondary amines, respectively.[3][4] To avoid polyalkylation, a large excess of the amine nucleophile is often used.[5] The Gabriel synthesis provides an alternative route for the clean synthesis of primary amines.[3]

Experimental Protocol: General Procedure for Amine Synthesis (Direct Alkylation)

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile in a sealed tube.[5]

-

Add a concentrated solution of the desired amine (e.g., ammonia, primary amine, or secondary amine, >3 eq.).[5]

-

Heat the sealed tube to an appropriate temperature and monitor the reaction by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO3) to neutralize the ammonium salt.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography affords the desired amine analog.

Logical Workflow for Amine Synthesis

Caption: Direct amination workflow.

Synthesis of Ester Analogs

Ester analogs can be prepared by reacting this compound with a carboxylate salt. The carboxylate can be generated in situ by treating a carboxylic acid with a non-nucleophilic base.

Experimental Protocol: General Procedure for Ester Synthesis

-

To a solution of a carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or triethylamine (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Heat the reaction and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the pure ester analog.

Logical Workflow for Ester Synthesis

Caption: Esterification workflow.

Potential Biological Activities and Signaling Pathways

While specific biological data for analogs of this compound are not extensively reported, the broader class of substituted benzyl bromides and their derivatives have shown promise in various therapeutic areas. The introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[6]

Antimicrobial Activity

Studies on synthetic benzyl bromides have demonstrated their potential as antibacterial and antifungal agents.[7][8][9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The mechanism of action is likely related to the alkylating nature of the benzyl bromide moiety, which can react with nucleophilic residues in essential microbial enzymes or structural proteins, leading to cell death.

Hypothesized Mechanism of Antimicrobial Action

Caption: Alkylation mechanism of antimicrobial action.

Table of Antimicrobial Activity for Representative Benzyl Bromides

| Compound | Organism | MIC (mg/mL) | Reference |

| Benzyl bromide (1a) | S. aureus | 1 | [7] |

| Benzyl bromide (1a) | S. pyogenes | 2 | [7] |

| Benzyl bromide (1a) | E. faecalis | 2 | [7] |

| Benzyl bromide (1a) | K. pneumoniae | 2 | [7] |

| Benzyl bromide (1a) | S. typhi | 2 | [7] |

| Benzyl bromide (1a) | E. coli | 2 | [7] |

| Benzyl bromide (1a) | C. albicans | 0.25 | [7] |

| Benzyl bromide (1c) | S. pyogenes | 0.5 | [7] |

| Benzyl bromide (1c) | E. faecalis | 2 | [7] |

| Benzyl bromide (1c) | S. aureus | 4 | [7] |

| Benzyl bromide (1c) | K. pneumoniae | 4 | [7] |

| Benzyl bromide (1c) | S. typhi | 4 | [7] |

Note: Compounds 1a and 1c are generic benzyl bromides from the cited study and not direct analogs of this compound.

Conclusion and Future Directions

This compound is a promising starting material for the synthesis of a diverse range of chemical analogs. The synthetic routes to ethers, amines, and esters are well-established and can be readily adapted to create a library of novel compounds. Based on the known biological activities of related benzyl bromides, these new analogs warrant investigation for their potential antimicrobial properties. Further research should focus on the synthesis and screening of a focused library of these derivatives to establish structure-activity relationships and identify lead compounds for further development. The incorporation of the difluoro-methoxy-substituted phenyl ring is anticipated to confer favorable pharmacokinetic properties, making these analogs attractive candidates for drug discovery programs.

References

- 1. PubChemLite - this compound (C8H7BrF2O) [pubchemlite.lcsb.uni.lu]

- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 3. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Activity of 2,3-Difluoro-6-methoxybenzyl Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its substituted benzyl bromide structure suggests reactivity as an alkylating agent, a characteristic often exploited in the synthesis of complex organic molecules and pharmaceutical agents. This technical guide aims to provide a comprehensive overview of the available information regarding the mechanism of action of this compound. However, based on a thorough review of the current scientific literature, specific details regarding its biological mechanism of action, cellular targets, and associated signaling pathways remain largely uncharacterized.

While direct studies on this compound are limited, the broader class of substituted benzyl bromides has been investigated for various biological activities. For instance, related compounds like 3-Methoxybenzyl Bromide have been explored for their potential antimicrobial and antiplasmodium properties, often serving as versatile reagents in the synthesis of biologically active molecules.[1] The presence of fluorine atoms in the 2 and 3 positions of the benzene ring, along with a methoxy group at the 6 position, is expected to modulate the electrophilicity and steric hindrance of the benzylic carbon, thereby influencing its reactivity and potential biological targets. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]

This guide will focus on the available chemical information for this compound and provide a speculative framework for its potential mechanism of action based on the reactivity of the benzyl bromide moiety.

Chemical Properties and Synthesis

A clear understanding of the physicochemical properties of this compound is fundamental to postulating its biological interactions.

| Property | Value | Reference |

| Molecular Formula | C8H7BrF2O | [3][4] |

| Monoisotopic Mass | 235.96483 Da | [3][4] |

| Predicted XlogP | 2.7 | [3][4] |

Table 1: Physicochemical Properties of this compound

The synthesis of related difluoro-methoxybenzyl bromides and their precursors has been documented. For example, the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde, a potential precursor, involves the reaction of 3,4-difluoroanisole with n-butyllithium followed by quenching with N,N-dimethylformamide.[5] The subsequent conversion to the benzyl bromide would typically involve reduction of the aldehyde to the corresponding alcohol, followed by bromination.

Postulated Mechanism of Action: Covalent Modification of Biological Targets

Given the presence of a reactive benzyl bromide group, the primary postulated mechanism of action for this compound is through covalent modification of nucleophilic residues on biological macromolecules such as proteins and nucleic acids.

Figure 1: Postulated mechanism of action for this compound involving covalent modification of a biological target via an SN2 reaction with a nucleophilic residue.

This covalent interaction would lead to the formation of a stable adduct, potentially altering the structure and function of the target molecule. This could result in the inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription, ultimately leading to a cellular response. The identification of specific cellular targets is a critical step in validating this hypothesis.

Potential Experimental Workflows for Target Identification

To elucidate the mechanism of action of this compound, a series of experiments would be required. A potential workflow for identifying its cellular targets is outlined below.

Figure 2: A potential experimental workflow for the identification and validation of cellular targets of this compound.

Experimental Protocols:

Detailed experimental protocols for the techniques mentioned above are extensive and would need to be optimized for the specific compound and biological system under investigation. However, a general outline for a chemoproteomic approach is as follows:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., a clickable alkyne or azide group) for subsequent enrichment.

-

Cellular Treatment: Treat cultured cells or cell lysates with the tagged compound.

-

Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin handle to the tagged compound that is covalently bound to its protein targets.

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated protein-compound adducts.

-

Proteomics: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a role as an alkylating agent that covalently modifies biological targets. The future of research on this compound will depend on the systematic application of target identification strategies, such as chemoproteomics, to uncover its cellular binding partners. The identification of these targets will be the crucial first step in understanding its biological activity and potential therapeutic applications. Further studies will then be necessary to validate these targets and to characterize the downstream signaling pathways and cellular consequences of their modification. The information presented in this guide provides a foundational framework for initiating such investigations.

References

"theoretical studies on 2,3-Difluoro-6-methoxybenzyl bromide"

Launching Initial Search Parameters

I'm starting by meticulously curating search terms. I'm focusing on "theoretical studies," "computational analysis," and "synthesis and reaction mechanisms" related to the target compound. I'm aiming for a comprehensive starting point to explore existing literature and data. I'll refine these search parameters as initial results emerge.

Defining Search Queries

I've expanded my search terms to include "spectroscopic and structural analysis" of the target compound. My approach now involves a Google search using this refined set of keywords. I plan to carefully dissect the results to pinpoint quantitative data, experimental procedures, and logical relationships suitable for creating informative tables and diagrams.

Implementing Search Strategy

I'm now running a comprehensive Google search using the specified terms for 2,3-Difluoro-6-methoxybenzyl bromide. I'm focusing on "theoretical studies," "computational analysis," "synthesis & reaction mechanisms," and "spectroscopic/structural analysis." The goal is to pinpoint quantitative data, experimental details, and logical connections that I can use to build tables and diagrams. I'll distill this info into a technical guide, incorporating Graphviz diagrams with captions.

Methodological & Application

Application Notes and Protocols for 2,3-Difluoro-6-methoxybenzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzyl bromide is a key building block in synthetic organic chemistry, particularly valued in the development of novel therapeutic agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring, imparts specific reactivity and allows for the fine-tuning of physicochemical properties of target molecules. This benzyl bromide derivative is primarily utilized as an alkylating agent for various nucleophiles, including phenols, amines, and amides. A significant application of this reagent is in the synthesis of potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in a range of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.

Key Applications in Organic Synthesis

The primary application of this compound is in the O-alkylation of phenolic compounds and the N-alkylation of nitrogen-containing heterocycles. These reactions are fundamental in the construction of the core scaffolds of various biologically active molecules.

O-Alkylation of Phenols

The reaction of this compound with phenols proceeds via a nucleophilic substitution (SN2) mechanism to form the corresponding benzyl ethers. This transformation is crucial in the synthesis of a class of PDE10A inhibitors where a substituted pyrazolylphenol moiety is linked to the difluoro-methoxybenzyl group.

N-Alkylation of Heterocycles

Similarly, this reagent can be employed for the N-alkylation of various nitrogen-containing heterocycles, such as pyrazoles and anilines. The resulting N-benzylated products are important intermediates in the synthesis of a diverse range of pharmaceutical candidates.

Data Presentation

The following table summarizes the quantitative data for a representative application of this compound in the synthesis of a PDE10A inhibitor.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | 4-(1-Methyl-1H-pyrazol-4-yl)phenol | 4-(1-(2,3-difluoro-6-methoxybenzyl)-1H-pyrazol-4-yl)phenol | O-Alkylation | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | [1] |

Note: The yield is based on a representative procedure and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: O-Alkylation of 4-(1-Methyl-1H-pyrazol-4-yl)phenol

This protocol describes the synthesis of a key intermediate for a PDE10A inhibitor.

Materials and Reagents:

-

This compound

-

4-(1-Methyl-1H-pyrazol-4-yl)phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1-methyl-1H-pyrazol-4-yl)phenol (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Add anhydrous acetonitrile to the flask to achieve a concentration of 0.1 M with respect to the phenol.

Procedure:

-

While stirring the suspension, add this compound (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the O-alkylated product should appear.

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and wash the solid with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-